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Compound of Interest

Compound Name: Velmupressin acetate

Cat. No.: B612725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Velmupressin acetate, a potent

and selective vasopressin V2 receptor agonist. This document details its physicochemical

properties, mechanism of action, relevant experimental protocols, and key analytical methods.

Core Compound Data
Velmupressin acetate is a synthetic cyclic peptide that acts as a selective agonist for the

vasopressin V2 receptor (V2R). Its high affinity and selectivity make it a valuable tool for

research into V2R signaling and its physiological roles.

Physicochemical Properties
Quantitative data for Velmupressin acetate and its active moiety, Velmupressin, are

summarized in the table below.
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Property Velmupressin Acetate
Velmupressin (Active
Moiety)

Molecular Weight 1006.63 g/mol [1][2] 946.58 g/mol [3][4]

Chemical Formula C44H64ClN11O10S2[1][2] C42H60ClN11O8S2[3]

CAS Number 1647120-04-4[1][2] 1647119-61-6

Appearance White to off-white solid[2] Not specified

Purity (by HPLC) ≥99.47%[2] Not specified

Synonyms
c(Bua-Cpa-Thi-Val-Asn-Cys)-

Pro-d-Arg-NEt2 acetate[5]

c(Bua-Cpa-Thi-Val-Asn-Cys)-

Pro-d-Arg-NEt2[4]

Biological Activity
Velmupressin is a potent agonist of the V2 receptor, with significantly lower activity at other

vasopressin receptor subtypes.

Target Species EC50

V2 Receptor (V2R) Human 0.07 nM[4][5]

V2 Receptor (V2R) Rat 0.02 nM[4][5]

Mechanism of Action and Signaling Pathways
Velmupressin acetate exerts its effects by activating the V2 receptor, a G protein-coupled

receptor (GPCR). The primary signaling pathway involves the coupling of the activated V2R to

the stimulatory G protein, Gs. This initiates a cascade of intracellular events, beginning with the

activation of adenylyl cyclase, which then increases the intracellular concentration of cyclic

AMP (cAMP).[6] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various

downstream targets, ultimately leading to the physiological response.

In addition to the canonical Gs-cAMP pathway, the V2 receptor can also signal through a non-

canonical pathway involving β-arrestin. Upon agonist binding and receptor phosphorylation, β-

arrestin is recruited to the receptor. This can lead to receptor desensitization and
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internalization, but also initiate distinct signaling cascades, including the activation of the

mitogen-activated protein kinase (MAPK) pathway. Some evidence suggests that for the V2R,

β-arrestin may prolong cAMP signaling from internalized receptors.

Below are diagrams illustrating these signaling pathways.
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β-Arrestin Signaling Pathway

Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the

study of Velmupressin acetate.

Solid-Phase Peptide Synthesis (General Protocol)
While a specific protocol for Velmupressin is not publicly available, it can be synthesized using

standard solid-phase peptide synthesis (SPPS) techniques, likely employing Fmoc chemistry.

Workflow Diagram:
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General Solid-Phase Peptide Synthesis Workflow
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Methodology:

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

Swell the resin in an appropriate solvent like dimethylformamide (DMF).

Amino Acid Coupling:

Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a

solution of piperidine in DMF.

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

Activation and Coupling: Activate the carboxylic acid group of the next Fmoc-protected

amino acid using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g.,

DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to

proceed.

Washing: Wash the resin with DMF to remove excess reagents.

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the

Velmupressin sequence.

Cyclization: After the linear peptide is assembled, perform on-resin cyclization to form the

disulfide bridge between the cysteine residues.

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain

protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Acetate Salt Formation: The purified peptide can be converted to the acetate salt by ion-

exchange chromatography or by lyophilization from a solution containing acetic acid.

Analysis: Confirm the identity and purity of the final product by mass spectrometry and

analytical RP-HPLC.
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In Vitro V2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity

of Velmupressin acetate for the V2 receptor.

Methodology:

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably

expressing the human V2 receptor (e.g., CHO or HEK293 cells).

Assay Setup: In a 96-well plate, add the following in order:

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

A serial dilution of Velmupressin acetate or a reference compound.

A fixed concentration of a suitable radioligand, such as [3H]-Arginine Vasopressin

([3H]AVP).

The cell membrane preparation.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120

minutes) to allow the binding to reach equilibrium.[7]

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass

fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash

buffer.

Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well.

Measure the radioactivity in each well using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Fit the data to a one-site competition model to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro V2 Receptor Functional Assay (cAMP
Accumulation)
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This protocol measures the ability of Velmupressin acetate to stimulate cAMP production in

cells expressing the V2 receptor.

Methodology:

Cell Culture: Plate cells expressing the human V2 receptor (e.g., HEK293 or CHO cells) in a

suitable multi-well plate and grow to a desired confluency.

Assay Procedure:

Wash the cells with a stimulation buffer (e.g., HBSS containing a phosphodiesterase

inhibitor like IBMX).

Add serial dilutions of Velmupressin acetate or a reference agonist to the wells.

Incubate at room temperature for a specified time (e.g., 30-40 minutes).[8][9]

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP

concentration using a commercially available kit, such as a LANCE Ultra cAMP kit (TR-

FRET) or an HTRF-based assay.

Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration. Fit

the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to assess the purity of Velmupressin acetate and

to quantify the peptide and the acetate counterion.

Methodology (adapted from similar peptide analyses):

Column: C8 or C18 reverse-phase column.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from a low to a high percentage of mobile phase B.

Detection: UV absorbance at 220 nm.

Quantification of Acetate: A mixed-mode weak anion-exchange column can be used for the

simultaneous determination of the peptide and the acetate counterion.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For high-sensitivity quantification of Velmupressin acetate in biological matrices, an LC-

MS/MS method is recommended.

Methodology (adapted from similar peptide analyses):

Sample Preparation: Extract Velmupressin from the biological matrix (e.g., plasma) using

solid-phase extraction (SPE).

Chromatography: Use a UPLC/HPLC system with a C18 column and a gradient elution with

mobile phases containing an appropriate modifier (e.g., formic acid or acetic acid).

Mass Spectrometry:

Ionization: Use electrospray ionization (ESI) in positive ion mode.

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode,

monitoring specific precursor-to-product ion transitions for Velmupressin and an internal

standard.[8]

This technical guide provides a foundational understanding of Velmupressin acetate for

research and drug development professionals. The provided protocols and data are intended to

serve as a starting point for further investigation and application of this potent V2 receptor

agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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